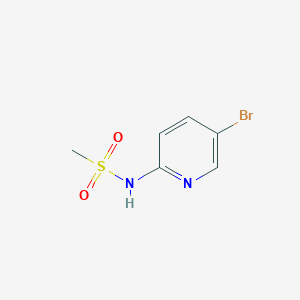

N-(5-bromopyridin-2-yl)methanesulfonamide

Descripción general

Descripción

N-(5-bromopyridin-2-yl)methanesulfonamide is a chemical compound with the molecular formula C₆H₇BrN₂O₂S It is characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to a methanesulfonamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)methanesulfonamide typically involves the bromination of 2-aminopyridine followed by sulfonation. One common method includes the reaction of 2-aminopyridine with bromine to form 5-bromo-2-aminopyridine. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (NAS) with a range of nucleophiles, enabling the synthesis of functionalized pyridine derivatives.

Mechanism : The reaction proceeds via a two-step process:

- Pyridinium salt formation : The pyridine nitrogen attacks the bromine, generating a reactive intermediate (e.g., pyridinium salt 8 in Scheme 6 of ).

- Nucleophilic displacement : Nucleophiles attack the electron-deficient aromatic ring, replacing the bromine atom .

Case Study : Reaction with isopropyl magnesium chloride in tetrahydrofuran (THF) yields 2-bromo-5-aldehyde pyridine, a precursor for further functionalization .

Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling the formation of biaryl or alkylated derivatives.

| Reaction Type | Catalyst/Reagents | Products | References |

|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₃PO₄, arylboronic acids | 5-Arylpyridines | |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, amines | 5-Aminoarylpyridines |

Example : Suzuki coupling with arylboronic acids under Pd catalysis produces 5-aryl-2-methylpyridin-3-amine derivatives (e.g., 2a–2i ) in moderate yields (50–70%) .

Oxidation and Reduction

The sulfonamide group undergoes redox transformations, altering the sulfur oxidation state.

Mechanistic Insight : Oxidation of the sulfonamide group to sulfoxides occurs under mild conditions (e.g., H₂O₂ in DMSO), while reduction typically requires strong reducing agents .

Grignard and Organometallic Reactions

The bromine atom facilitates reactions with Grignard reagents, enabling alkyl or aryl group introduction.

Procedure :

- React 2,5-dibromopyridine with isopropyl magnesium chloride in THF at 10–20°C.

- Add DMF to form an aldehyde intermediate (e.g., 2-bromo-5-aldehyde pyridine in 80–87% yield) .

Applications : The aldehyde intermediate serves as a precursor for Schiff base ligands and bioactive molecules .

Antimicrobial Activity of Derivatives

Substituted derivatives exhibit potent antibacterial activity, as demonstrated in studies against clinical isolates:

Key Insight : Brominated derivatives show superior activity compared to non-brominated analogs, attributed to enhanced electrophilicity and membrane permeability .

Comparative Reactivity

The bromine atom’s position critically influences reactivity:

Aplicaciones Científicas De Investigación

Organic Synthesis

N-(5-bromopyridin-2-yl)methanesulfonamide serves as a versatile building block in organic synthesis. It is utilized for the preparation of more complex molecules through various reactions, including nucleophilic substitutions and coupling reactions. Its bromine substituent enhances electrophilicity, making it an effective precursor for further chemical modifications.

Biological Research

The compound has been investigated for its potential as a ligand in enzyme inhibition studies. Its ability to bind to specific enzymes allows researchers to explore its role in protein-ligand interactions, which is crucial for understanding various biological processes.

Enzyme Inhibition Studies:

- Cyclooxygenase-2 (COX-2) : Involved in inflammation; the compound exhibits inhibitory effects that may contribute to anti-inflammatory properties.

- Carbonic Anhydrases : Important for pH regulation; inhibition studies suggest potential therapeutic applications.

Medicinal Chemistry

This compound has shown promise in medicinal applications, particularly in anti-inflammatory and anticancer research:

- Anti-inflammatory Activity : Studies indicate that it can reduce inflammation markers and joint damage in murine models of arthritis.

- Anticancer Potential : Preliminary research suggests that the compound may induce apoptosis in cancer cells by inhibiting specific signaling pathways associated with tumor growth .

Antimicrobial Activity

The antimicrobial properties of this compound have been extensively studied. Its derivatives exhibit significant activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.22 µM |

| Escherichia coli | 0.49 µM |

| Mycobacterium tuberculosis | 1.49 µM |

These results indicate its potential as a lead compound for developing new antibacterial agents .

Case Study 1: Anti-inflammatory Effects

A study assessed the anti-inflammatory effects of this compound in a murine model of arthritis. The compound significantly reduced swelling and joint damage compared to control groups, highlighting its therapeutic potential in treating inflammatory diseases.

Case Study 2: Antimicrobial Screening

Research focused on synthesizing various derivatives of this compound and evaluating their antimicrobial efficacy against clinical isolates of bacteria. Results demonstrated that brominated derivatives exhibited superior antibacterial activity compared to non-brominated counterparts, suggesting structural modifications can enhance efficacy .

Mecanismo De Acción

The mechanism of action of N-(5-bromopyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The bromine atom and the methanesulfonamide group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

N-(5-bromopyrimidin-2-yl)methanesulfonamide: Similar structure but with a pyrimidine ring instead of a pyridine ring.

N-(5-chloropyridin-2-yl)methanesulfonamide: Similar structure but with a chlorine atom instead of a bromine atom.

N-(5-bromo-2-pyridyl)methanesulfonamide: Similar structure but with different substitution patterns on the pyridine ring.

Uniqueness

N-(5-bromopyridin-2-yl)methanesulfonamide is unique due to the specific positioning of the bromine atom on the pyridine ring, which influences its reactivity and interaction with other molecules. This unique structure allows for specific applications in synthetic chemistry and biological research that may not be achievable with similar compounds .

Actividad Biológica

N-(5-bromopyridin-2-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a bromine atom at the 5-position and a methanesulfonamide group. The presence of the bromine enhances its reactivity and binding affinity to various biological targets, making it a valuable compound for research.

| Property | Details |

|---|---|

| Molecular Formula | C₆H₈BrN₃O₂S |

| Molecular Weight | 232.11 g/mol |

| Functional Groups | Bromine, Methanesulfonamide |

| Solubility | Soluble in polar solvents like DMF and DMSO |

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor . It binds to the active sites of specific enzymes, blocking substrate access and altering enzymatic activity. This mechanism is crucial for its potential applications in treating various diseases.

Enzyme Inhibition Studies

Research indicates that this compound can inhibit enzymes involved in critical biological pathways, including:

- Cyclooxygenase-2 (COX-2) : Associated with inflammation and pain.

- Carbonic Anhydrases : Important for regulating pH and fluid balance.

Inhibition studies have shown that this compound can effectively reduce enzyme activity, suggesting its potential as an anti-inflammatory agent.

Antimicrobial Activity

A significant aspect of this compound is its antibacterial properties. Studies have demonstrated that derivatives of this compound exhibit potent activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.22 µM |

| Escherichia coli | 0.49 µM |

| Mycobacterium tuberculosis | 1.49 µM |

These results indicate that the compound may serve as a lead candidate for developing new antibacterial agents .

Anticancer Potential

This compound has also been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the inhibition of specific signaling pathways associated with tumor growth. The bromine substitution appears to enhance its cytotoxic effects against various cancer cell lines.

Case Studies

- Anti-inflammatory Effects : A study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The compound significantly reduced swelling and joint damage compared to controls, indicating its potential as a therapeutic agent in inflammatory diseases.

- Antimicrobial Screening : Another research effort focused on synthesizing various derivatives of this compound and testing their antimicrobial efficacy against clinical isolates of bacteria. The results showed that compounds with the bromine substitution exhibited superior antibacterial activity compared to their non-brominated counterparts .

Propiedades

IUPAC Name |

N-(5-bromopyridin-2-yl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2S/c1-12(10,11)9-6-3-2-5(7)4-8-6/h2-4H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYAADKYEDTQCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355081 | |

| Record name | N-(5-bromo-2-pyridinyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89466-22-8 | |

| Record name | N-(5-bromo-2-pyridinyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.